6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide
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Overview
Description
6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring, a carboxamide group, and a boron-containing dioxaborolane moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine under palladium catalysis. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the boron-containing moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as DMF, toluene, and ethanol. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s boron-containing moiety makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The boron-containing moiety can form reversible covalent bonds with biomolecules, influencing various biological processes. The pyridine ring and carboxamide group contribute to the compound’s binding affinity and specificity towards target proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the boron-containing dioxaborolane moiety but differs in the aromatic ring structure.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in having a pyridine ring and dioxaborolane group, but with a fluorine substituent.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: Contains a piperidine ring and a similar boron-containing moiety
Uniqueness
6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide is unique due to its combination of a pyridine ring, carboxamide group, and boron-containing dioxaborolane moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H21BN2O4 |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C18H21BN2O4/c1-17(2)18(3,4)25-19(24-17)12-8-10-13(11-9-12)20-16(23)14-6-5-7-15(22)21-14/h5-11H,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
UTDCDAAWRVEAKA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=O)N3 |
Origin of Product |
United States |
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